molecular formula C18H20N6OS B2515376 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863459-06-7

1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2515376
CAS RN: 863459-06-7
M. Wt: 368.46
InChI Key: PQXMWMFWAZDOIC-UHFFFAOYSA-N
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Description

The compound 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . The first paper discusses water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists, highlighting the importance of water solubility and the use of a piperidinyl ring for improved basicity and solubility . The second paper focuses on the genotoxicity of a piperazinyl-containing compound, which is relevant due to the similar piperidine moiety in our compound of interest .

Synthesis Analysis

The synthesis of compounds similar to the one typically involves the functionalization of specific moieties to improve pharmacological properties, such as water solubility. In the first paper, the authors describe the functionalization of the C(5) position with a salifiable moiety to improve water solubility . Although the exact synthesis of 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is not detailed, similar strategies may be employed.

Molecular Structure Analysis

Molecular modeling studies, as mentioned in the first paper, are crucial for understanding the structure-activity relationships and selectivity profiles of compounds . The presence of a piperidinyl ring in the compound suggests a higher basicity, which could influence its interaction with biological targets. The triazolopyrimidinyl moiety could be involved in receptor binding and antagonism.

Chemical Reactions Analysis

The second paper provides insight into the potential metabolic bioactivation of compounds containing a piperazine moiety, which is structurally similar to piperidine . The study suggests that the piperazine moiety can form reactive intermediates such as glyoxal, which could lead to genotoxicity. By analogy, the piperidinyl moiety in our compound could also undergo metabolic transformations, potentially affecting its safety profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as water solubility, are influenced by the functional groups present. The first paper indicates that the introduction of a piperidinyl ring can significantly improve water solubility, which is a desirable property for intravenous infusion and overall bioavailability . The genotoxicity study in the second paper emphasizes the importance of understanding the metabolic pathways and potential for forming reactive intermediates, which can impact the safety and efficacy of the compound .

Scientific Research Applications

Synthesis and Pharmaceutical Interest

Research has explored the synthesis of related pyrazolo[1,5-a]pyrimidines, which are known for their antitrypanosomal activity, indicating a potential application in treating diseases caused by Trypanosoma parasites (Abdelriheem, Zaki, & Abdelhamid, 2017). These compounds are synthesized through reactions involving similar structural moieties, suggesting the relevance of such chemical frameworks in developing antimetabolites for purine biochemical reactions.

Heterocyclic Synthesis and Biological Exploration

The utility of compounds structurally akin to 1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has been highlighted in heterocyclic synthesis, emphasizing their critical role as intermediates in synthesizing various biologically active heterocycles (Salem et al., 2021). These compounds are instrumental in creating therapeutic agents, including those with potential anticancer, antibacterial, and anti-inflammatory properties.

Antimicrobial Activity

Research has also explored the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). This suggests that modifications of the piperidinyl moiety, as found in the compound of interest, could lead to the development of new antimicrobial agents.

properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-5-7-14(8-6-13)24-17-16(21-22-24)18(20-12-19-17)26-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMWMFWAZDOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

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